molecular formula C17H18ClFN4O2 B2994352 1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester CAS No. 1241675-14-8

1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester

Cat. No.: B2994352
CAS No.: 1241675-14-8
M. Wt: 364.81
InChI Key: BNHKVYYXTZCPMS-UHFFFAOYSA-N
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Description

The compound 1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester is a synthetic indole derivative characterized by:

  • A 2,3-dihydroindole core with a tert-butyl ester group at position 1.
  • A pyrimidinylamino substituent at position 6, bearing chloro and fluoro groups at positions 2 and 5 of the pyrimidine ring.

The tert-butyl ester enhances stability and lipophilicity, while the pyrimidinylamino group may contribute to binding interactions in biological systems .

Properties

IUPAC Name

tert-butyl 6-[(2-chloro-5-fluoropyrimidin-4-yl)amino]-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O2/c1-17(2,3)25-16(24)23-7-6-10-4-5-11(8-13(10)23)21-14-12(19)9-20-15(18)22-14/h4-5,8-9H,6-7H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHKVYYXTZCPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)NC3=NC(=NC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens and nitro groups. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The presence of the 2-chloro-5-fluoro-4-pyrimidinyl group may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include:

Compound Name Substituents at Position 6 Core Structure Functional Groups
Target Compound (2-chloro-5-fluoro-4-pyrimidinyl)amino 2,3-dihydroindole tert-butyl ester, Cl, F
1H-Indole-1-carboxylic acid, 4-formyl-5-methoxy-7-methyl-, 1,1-dimethylethyl ester 4-formyl, 5-methoxy, 7-methyl Indole tert-butyl ester, formyl, methoxy, methyl
1H-Indole-1-carboxylic acid, 2,3-dihydro-6-nitro-, 1,1-dimethylethyl ester Nitro 2,3-dihydroindole tert-butyl ester, nitro

Key Observations:

  • Substituent Diversity: The target compound’s pyrimidinylamino group introduces heteroaromaticity and halogen atoms (Cl, F), which are absent in analogs with nitro () or formyl/methoxy groups ().

Spectroscopic and Physicochemical Comparisons

NMR Analysis (Hypothetical)

Based on NMR studies of structurally related indole derivatives ():

  • Regions A (positions 39–44) and B (positions 29–36): The pyrimidinylamino group in the target compound would likely cause distinct chemical shifts in these regions compared to analogs with nitro or formyl groups. For example, the electron-withdrawing effects of Cl and F on the pyrimidine ring could deshield nearby protons, shifting peaks downfield .
  • tert-Butyl Ester: The tert-butyl group’s protons would exhibit characteristic singlets near 1.2–1.4 ppm, consistent across analogs .
Solubility and Stability
  • Lipophilicity: The tert-butyl ester enhances lipophilicity in all analogs, but the pyrimidinylamino group (target compound) may reduce aqueous solubility compared to the nitro group () due to increased molecular weight and halogen content.
  • Stability: Halogenated pyrimidines (target compound) are prone to hydrolysis under acidic conditions, whereas nitro groups () are more stable but less reactive in biological systems .

Biological Activity

The compound 1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester is a derivative of indole with potential biological activities. Indole and its derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article explores the biological activity of the specified compound through various studies and findings.

Antagonistic Effects on CysLT Receptors

Recent studies have indicated that indole derivatives can act as selective antagonists for cysteinyl leukotriene receptors (CysLTs), particularly CysLT1. For instance, a related compound demonstrated an IC50 value of 0.0059 μM against CysLT1, showcasing significant potency in inhibiting receptor activity associated with inflammatory responses . The presence of specific functional groups in the indole structure is crucial for enhancing this antagonistic activity.

Serotonin Receptor Binding Affinity

Indole derivatives have also been evaluated for their binding affinity to serotonin receptors. A study on pyridyloxypyridyl indole carboxamides revealed high affinities for 5-HT2C receptors , with selectivity over 5-HT2A and 5-HT2B receptors . This suggests that modifications in the indole structure can lead to compounds with potential applications in treating psychiatric disorders by modulating serotonergic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of indole derivatives. Research has shown that substituents at specific positions on the indole ring can significantly influence receptor binding and antagonist potency. For example, altering the halogen substituents or introducing alkyl groups can enhance selectivity and potency against targeted receptors .

CompoundReceptor TargetIC50 Value (μM)Selectivity
Compound ACysLT10.0059High
Compound B5-HT2C0.0013>1000 times over 5-HT2A
Compound CCysLT2>15Low

Study on Anticancer Activity

A study focusing on the anticancer properties of indole derivatives found that certain compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through modulation of key signaling pathways . The specific compound under discussion may share similar properties due to its structural characteristics.

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activities against a range of pathogens. In vitro assays demonstrated that certain modifications in the indole structure could enhance antibacterial efficacy, making these compounds potential candidates for developing new antibiotics .

Q & A

Basic: What are the key synthetic strategies for preparing this indole-pyrimidine hybrid compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the indole core followed by coupling with substituted pyrimidine derivatives. For example:

  • Step 1: Condensation of a 3-formyl-indole precursor with a pyrimidine amine under acidic conditions (e.g., acetic acid/sodium acetate) to form the Schiff base intermediate .
  • Step 2: Protection of the indole carboxylic acid group using tert-butyl esterification, often via CDI (1,1'-carbonyldiimidazole)-mediated coupling .
  • Step 3: Purification via recrystallization from acetic acid or DMF/acetic acid mixtures to isolate the final product .

Example Reaction Table:

StepReagents/ConditionsPurposeReference
1Acetic acid, NaOAc, reflux (2.5–3 h)Schiff base formation
21,1'-Carbonyldiimidazole (CDI), tert-butanolEster protection
3Recrystallization (DMF/AcOH)Purification

Advanced: How can contradictory yields from different synthetic routes be systematically analyzed?

Methodological Answer:
Discrepancies often arise from variations in steric hindrance, solvent polarity, or reaction intermediates. To resolve these:

  • DOE (Design of Experiments): Apply factorial design to test variables like temperature, solvent (acetic acid vs. DMF), and catalyst loading .
  • Byproduct Analysis: Use HPLC-MS to identify side products (e.g., unreacted pyrimidine amines or ester hydrolysis byproducts) .
  • Computational Modeling: Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and optimize conditions .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR: Verify the tert-butyl ester (δ ~1.4 ppm for -C(CH3)3) and pyrimidine NH/Cl-F coupling patterns .
  • FT-IR: Confirm ester C=O stretching (~1720 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
  • HPLC-PDA: Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to minimize diastereomer formation?

Methodological Answer:

  • Chiral Chromatography: Use chiral stationary phases (e.g., amylose derivatives) to separate enantiomers and identify optimal stereochemical conditions .
  • Additive Screening: Introduce chiral auxiliaries (e.g., L-proline) or Lewis acids (e.g., ZnCl2) to control regioselectivity .
  • Kinetic Studies: Monitor reaction progress via in-situ IR to identify stereochemical bottlenecks .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at -20°C in amber vials to prevent light-induced degradation .
  • Moisture Control: Use desiccants (silica gel) to avoid ester hydrolysis under humid conditions .
  • Solvent Compatibility: Dissolve in anhydrous DMSO or DMF for long-term stability .

Advanced: How can computational tools predict biological targets for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to kinase domains (e.g., Flt3 or PDGFR targets) based on indole-pyrimidine scaffolds .
  • QSAR Modeling: Correlate substituent effects (e.g., Cl/F position) with bioactivity using partial least squares regression .
  • Metabolic Stability Prediction: Apply ADMET predictors (e.g., SwissADME) to estimate half-life and CYP450 interactions .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

  • Primary Solvent: Acetic acid (≥99%) for high-purity crystals .
  • Co-Solvent Systems: Ethanol/water (7:3 v/v) or DMF/ethyl acetate gradients for improved yield .
  • Avoid: Chlorinated solvents (e.g., DCM), which may co-crystallize with halogenated byproducts .

Advanced: How to address low reactivity in pyrimidine coupling steps?

Methodological Answer:

  • Microwave-Assisted Synthesis: Increase reaction rates by 50% using controlled microwave irradiation (100°C, 150 W) .
  • Catalyst Optimization: Screen Pd-based catalysts (e.g., Pd(PPh3)4) for Buchwald-Hartwig amination .
  • Ultrasonic Activation: Enhance mixing and reduce reaction time to 1–2 hours .

Basic: How to validate the absence of residual starting materials?

Methodological Answer:

  • TLC Monitoring: Use silica plates with UV254 detection; Rf values for indole (0.3) vs. pyrimidine (0.6) in ethyl acetate/hexane (1:1) .
  • LC-MS Quantification: Compare peak areas against calibration curves for unreacted amines .

Advanced: What strategies enable selective modification of the tert-butyl ester group?

Methodological Answer:

  • Acid-Catalyzed Hydrolysis: Use TFA/DCM (1:4 v/v) to cleave the ester without affecting the indole core .
  • Enzymatic Hydrolysis: Screen lipases (e.g., Candida antarctica) for enantioselective deprotection .
  • Photocatalytic Methods: Employ UV light (365 nm) with TiO2 catalysts for green chemistry approaches .

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